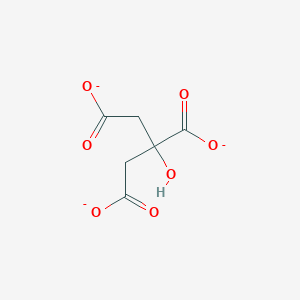
3-甲基-4-硝基异噻唑
描述
Synthesis Analysis
The synthesis of 3-Methyl-4-nitroisothiazole involves an alternative method that also produces 3,3′-dimethyl-4,4′-dinitro-5,5′-bisisothiazole as a side product. This method has been extensively studied for its efficiency and the spectral and electronic properties of the synthesized compound (Regiec & Wojciechowski, 2019).
Molecular Structure Analysis
The molecular structure of 3-Methyl-4-nitroisothiazole has been characterized using various spectroscopic techniques. Vibrational spectra predicted by anharmonic approximation show good agreement with experimental data. The stability of the molecule arising from hyperconjugative interaction has been estimated using natural bond orbital analysis (Regiec & Wojciechowski, 2019).
Chemical Reactions and Properties
3-Methyl-4-nitroisothiazole is susceptible to reduction, similar to 1-methyl-3-nitropyrazole. Its UV-Vis spectra analysis reveals the nature of valence electron excitation and electron transition, indicating its potential for various chemical reactions (Regiec & Wojciechowski, 2019).
Physical Properties Analysis
The physical properties of 3-Methyl-4-nitroisothiazole, such as its molar enthalpy of vaporization, have been estimated, providing insights into its behavior under different physical conditions (Regiec & Wojciechowski, 2019).
Chemical Properties Analysis
The compound's electron affinity and measured reduction potential highlight its chemical properties, particularly its reactivity and susceptibility to certain chemical reactions. This understanding is crucial for its application in various chemical processes (Regiec & Wojciechowski, 2019).
科学研究应用
合成与反应性
异噻唑,包括3-甲基-4-硝基异噻唑,代表一类重要的五元硫杂环化合物,广泛应用于药物化学和有机合成 . 异噻唑的合成和功能化领域取得了重大进展,使它们通过前所未有的途径为广大化学家所用 .
生物学评估
噻唑,3-甲基-4-硝基异噻唑所属的基团,因其在不同领域的广泛应用而受到广泛关注 . 它们具有药理和生物活性,包括抗菌、抗逆转录病毒、抗真菌、抗癌、抗糖尿病、抗炎、抗阿尔茨海默病、降压、抗氧化和保肝活性 .
工业应用
噻唑用于各种工业应用,如农用化学品、工业和感光增感剂 . 它们也用于光敏剂、橡胶硫化、液晶、传感器、防晒霜、催化剂、染料、颜料和生色团领域 .
药物化学
噻唑是许多天然化合物中发现的基本骨架,如维生素B1-硫胺素、生物碱、合成类固醇、黄酮类 . 它们出现在杆菌肽、青霉素抗生素和各种合成药物中 .
抗氧化特性
合成了一系列N2-[2-氯-4(3,4,5-三甲氧基苯基)氮杂环丁烷-1-基)]-N4-(取代芳基)-1,3-噻唑-2,4-二胺,并筛选了它们的体外抗氧化特性 . 一些合成的化合物表现出有效的抗氧化活性
作用机制
Target of Action
Isothiazole derivatives have been found to exhibit diverse biological activities . For instance, some isothiazole derivatives have shown fungicidal activity, targeting the oxysterol-binding protein in oomycetes .
Mode of Action
It is known that isothiazole derivatives can induce systemic acquired resistance (sar) to enhance plant resistance against a subsequent pathogen attack . This suggests that 3-Methyl-4-nitroisothiazole may interact with its targets to trigger a defensive response in the organism.
Biochemical Pathways
Research on similar compounds suggests that they may affect various pathways related to the organism’s defense mechanisms
Pharmacokinetics
The molecular weight of 14415 and the presence of nitro and methyl groups may influence its bioavailability
Result of Action
Based on the known activities of similar compounds, it may enhance the organism’s resistance to pathogens
安全和危害
属性
IUPAC Name |
3-methyl-4-nitro-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-3-4(6(7)8)2-9-5-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWVNQQFRSJOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631708 | |
| Record name | 3-Methyl-4-nitro-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073-18-3 | |
| Record name | 3-Methyl-4-nitro-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-methyl-4-nitroisothiazole considered a potential antifungal agent?
A1: Research has shown that 3-methyl-4-nitroisothiazole exhibits significant in vitro antifungal activity against a broad range of fungal species []. This activity is attributed to the presence of the nitro group in the molecule [].
Q2: How was the importance of the nitro group for the antifungal activity of 3-methyl-4-nitroisothiazole determined?
A2: Researchers synthesized various derivatives of 3-methylisothiazole, including those with different substituents at the 5-position and explored their antifungal properties [, ]. They observed that derivatives lacking the nitro group exhibited significantly reduced or no antifungal activity []. This observation highlighted the crucial role of the nitro group in conferring antifungal properties to this class of compounds.
Q3: Are there any other interesting chemical reactions associated with 3-methyl-4-nitroisothiazole derivatives?
A3: Interestingly, the reaction of 5-bromo-3-methyl-4-nitroisothiazole with sodium ethyl mercaptide yields 3-methyl-4-nitroso-5-ethylthioisothiazole []. This reaction showcases an unusual outcome, as it involves the substitution of the bromine atom and a reduction of the nitro group to a nitroso group [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















